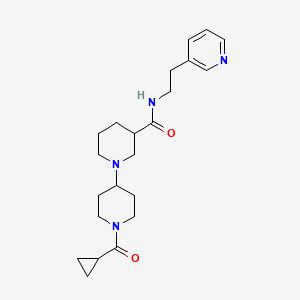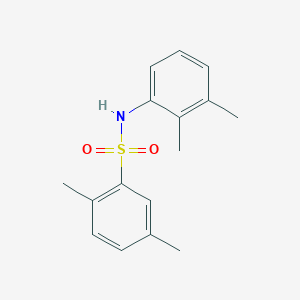![molecular formula C15H25N5O2S2 B5258864 N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5258864.png)
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a molecular formula of C13H21N3OS2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves the reaction of a thiadiazole derivative with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparaison Avec Des Composés Similaires
N-[5-(SEC-BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can be compared with other similar compounds such as:
N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide: This compound has a similar thiadiazole core but differs in its substituents, leading to different biological activities and applications.
N-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienyl carbonyl)-4-piperidinecarboxamide:
Propriétés
IUPAC Name |
4-N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S2/c1-5-10(2)23-14-18-17-13(24-14)16-12(21)11-6-8-20(9-7-11)15(22)19(3)4/h10-11H,5-9H2,1-4H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJYLIXUDNSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(2-fluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5258781.png)
![(4aS*,7aR*)-1-(4-morpholinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5258796.png)
![2-(3-hydroxyphenyl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone](/img/structure/B5258804.png)

![N~4~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)pyrimidine-2,4-diamine](/img/structure/B5258817.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(piperidin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5258827.png)
![N-(3-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5258831.png)
![N-isobutyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide](/img/structure/B5258832.png)
![(2R*,3S*,6R*)-5-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5258836.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5258837.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-methylnicotinamide](/img/structure/B5258848.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5258861.png)
![5-imino-2-isopropyl-6-[3-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5258871.png)
